6-chloro-1-methyl-1H-indole-2-carboxylic acid
Overview
Description
6-Chloro-1-methyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C10H8ClNO2. It belongs to the indole family, which is a significant class of heterocyclic compounds known for their presence in various natural products and pharmaceuticals . This compound is characterized by a chloro group at the 6th position, a methyl group at the 1st position, and a carboxylic acid group at the 2nd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-methyl-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indole derivatives.
Methylation: The methyl group at the 1st position is introduced using methyl iodide (MeI) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination, methylation, and carboxylation processes, optimized for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
6-Chloro-1-methyl-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-1-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1-methyl-1H-indole: Lacks the carboxylic acid group.
1-Methyl-1H-indole-2-carboxylic acid: Lacks the chloro group.
6-Chloro-1H-indole-2-carboxylic acid: Lacks the methyl group.
Uniqueness
6-Chloro-1-methyl-1H-indole-2-carboxylic acid is unique due to the presence of all three functional groups (chloro, methyl, and carboxylic acid) on the indole ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-chloro-1-methylindole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-12-8-5-7(11)3-2-6(8)4-9(12)10(13)14/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMHTUBVXMTYFAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406467 | |
Record name | 6-chloro-1-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680569-83-9 | |
Record name | 6-chloro-1-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00406467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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